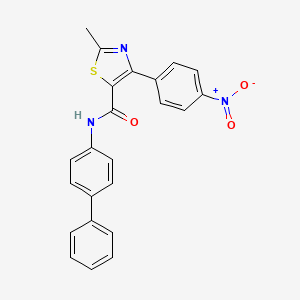
2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide include the induction of apoptosis, the inhibition of cell proliferation, and the accumulation of DNA damage in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide in lab experiments is its high potency against cancer cells, which makes it a promising candidate for cancer therapy. Additionally, the compound exhibits low toxicity towards normal cells, which is a desirable property for cancer drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide. One of the directions is to investigate the compound's mechanism of action in more detail, particularly its interaction with topoisomerase II and other cellular targets. Additionally, future studies could focus on improving the compound's solubility and bioavailability to enhance its efficacy as a cancer drug. Finally, the compound's potential applications in other fields, such as anti-inflammatory and antioxidant therapy, could also be explored.
Conclusion
2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide is a promising compound with potential applications in scientific research, particularly in the field of cancer therapy. The compound exhibits cytotoxic activity against various cancer cell lines and inhibits the growth of cancer cells by inducing apoptosis. The compound's mechanism of action involves the inhibition of topoisomerase II, and it exhibits anti-inflammatory and antioxidant properties. While the compound has some limitations, such as low solubility in water, there are several future directions for research on the compound, including investigating its mechanism of action in more detail and improving its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide involves the reaction of 4-nitrobenzaldehyde, 4-phenylphenylamine, and 2-methyl-4-isothiocyanato-5-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the nitrobenzaldehyde and phenylamine to form the final product.
Applications De Recherche Scientifique
2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide has shown potential applications in scientific research, particularly in the field of cancer therapy. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-15-24-21(18-9-13-20(14-10-18)26(28)29)22(30-15)23(27)25-19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCDNOLJWKADDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

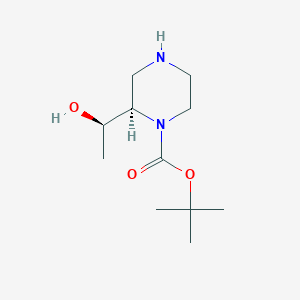
![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)
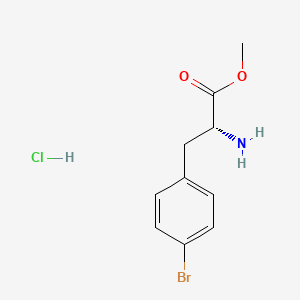
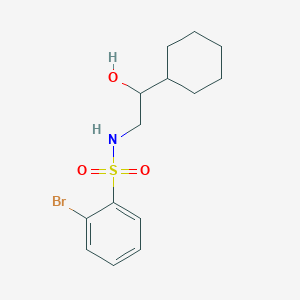



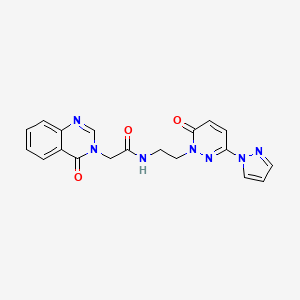
![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
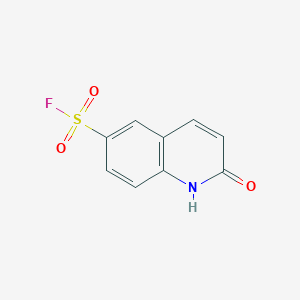
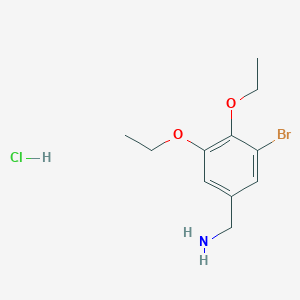
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)
